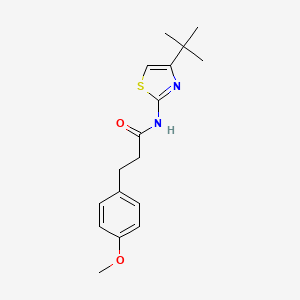
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide, also known as MTT-3, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTT-3 is a thiazole derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用机制
The mechanism of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide is not fully understood, but it is thought to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. This compound has also been shown to induce apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the inhibition of angiogenesis. This compound has also been shown to have neuroprotective effects by reducing the accumulation of amyloid-beta and tau proteins, which are associated with Alzheimer's disease.
实验室实验的优点和局限性
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide has several advantages for lab experiments, including its high potency and selectivity, its low toxicity, and its ability to penetrate the blood-brain barrier. However, this compound also has some limitations, including its poor solubility in water and its instability under acidic conditions.
未来方向
There are several future directions for the research on N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide, including the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the evaluation of its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Further studies are also needed to elucidate the precise mechanism of action of this compound and to identify its molecular targets.
合成方法
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide can be synthesized through various methods, including the reaction of 2-aminothiazole with tert-butyl bromoacetate, followed by the reaction of the resulting intermediate with 4-methoxyphenylacetic acid. The final product is obtained through the removal of the protecting group using hydrochloric acid. Other synthesis methods include the reaction of 2-aminothiazole with 4-methoxyphenylpropanoic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), or the reaction of 2-aminothiazole with 4-methoxyphenylpropanoic acid in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
科学研究应用
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation, this compound has been shown to inhibit the production of pro-inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)14-11-22-16(18-14)19-15(20)10-7-12-5-8-13(21-4)9-6-12/h5-6,8-9,11H,7,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDFXFBAGAVPJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)CCC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

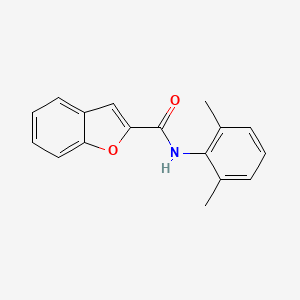

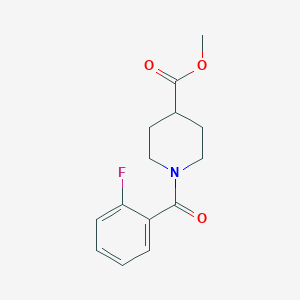
![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
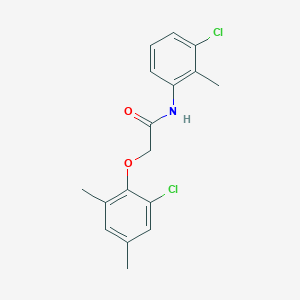
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(4-nitrophenyl)acetamide](/img/structure/B5865197.png)
![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)


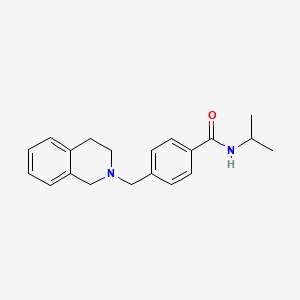
![1-bromo-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B5865226.png)
![11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5865237.png)
![3-[(3-bromobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5865240.png)